(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate" is a benzothiazole derivative characterized by a fluorinated benzo[d]thiazol-3(2H)-yl core linked to an acetylbenzoyl imino group and an ethyl acetate side chain. Its Z-configuration indicates the spatial arrangement of substituents around the imine bond.
Properties
IUPAC Name |
ethyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-3-27-18(25)11-23-16-9-8-15(21)10-17(16)28-20(23)22-19(26)14-6-4-13(5-7-14)12(2)24/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNNZWIJGRRBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method is the three-component reaction, which includes the following steps:
Starting Materials: Phenyl isothiocyanate, α-bromoketones, and alkane-linked diamines.
Reaction Conditions: The reaction is carried out by refluxing the mixture in ethanol at 80°C for 3-5 hours in the presence of anhydrous sodium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Chemistry
The compound shares structural similarities with ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (referred to in ). Both feature a benzothiazole core modified with ester and imino/cyano groups. Key differences include:
- Substituent Position : The target compound has a fluorine atom at position 6 of the benzothiazole ring, whereas the analogue in lacks halogenation but includes an indole moiety.
- Functional Groups: The acetylbenzoyl imino group in the target compound contrasts with the cyanoacetate group in the analogue.
The fluorine atom in the target compound may enhance metabolic stability and bioavailability compared to non-halogenated analogues .
Comparison with Sulfonylurea Herbicides ()
While structurally distinct, sulfonylurea herbicides like metsulfuron methyl ester share functional group motifs (e.g., triazine and sulfonylurea linkages). These compounds differ significantly in mechanism:
- Target Compound : Likely interacts with biological systems via benzothiazole-mediated pathways (e.g., enzyme inhibition).
- Sulfonylureas : Inhibit acetolactate synthase in plants.
| Parameter | Target Compound | Metsulfuron Methyl Ester |
|---|---|---|
| Primary Use | Not explicitly reported (research compound) | Herbicide |
| Functional Groups | Acetylbenzoyl imino, ethyl acetate | Sulfonylurea, triazine, methyl ester |
| Biological Target | Unclear (potentially antimicrobial or anticancer) | Plant acetolactate synthase |
Research Findings and Limitations
- Characterization : Standard techniques (¹H/¹³C NMR, IR, mass spectrometry) used for analogues could apply to confirm the structure of the target compound .
- Biological Activity: No direct data are available. Fluorinated benzothiazoles often exhibit enhanced activity compared to non-fluorinated versions, as seen in related studies.
Critical Analysis of Evidence
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